ethyl 3-(morpholine-4-carbonyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Historical Development of Thieno[2,3-c]Pyridine Research
The exploration of thieno[2,3-c]pyridine derivatives began in the late 20th century, driven by their structural similarity to biologically active heterocycles. Early work by New et al. (1989) identified thieno[3,2-c]pyridine as a pharmacophore with antipsychotic activity, demonstrating its potential for central nervous system applications. Subsequent studies expanded into cardiovascular therapeutics, exemplified by prasugrel, a thieno[3,2-c]pyridine derivative serving as a potent antiplatelet agent.
Recent advancements have focused on regioselective functionalization. For instance, Eroğlu et al. (2025) developed a metal-free synthesis of thieno[2,3-c]pyridine derivatives via 1,2,3-triazole intermediates, enabling access to previously inaccessible substitution patterns. Concurrently, green chemistry approaches, such as aqueous-phase synthesis of thieno[3,2-c]pyrans, have emerged to address environmental concerns.
Table 1: Milestones in Thieno[2,3-c]Pyridine Research
Significance of Multi-Functionalized Thieno[2,3-c]Pyridines
Multi-functionalization enhances the therapeutic potential of thieno[2,3-c]pyridines by improving solubility, bioavailability, and target engagement. The subject compound incorporates two morpholine groups and a sulfonyl benzamido moiety, each contributing distinct advantages:
- Morpholine-4-carbonyl : Increases metabolic stability through steric hindrance and hydrogen bonding.
- 4-(Morpholinosulfonyl)benzamido : Enhances solubility via sulfonyl groups and modulates receptor affinity.
Eroğlu et al. (2025) demonstrated that denitrogenative transformations of triazole intermediates allow precise installation of substituents at the C7 position, critical for optimizing electronic and steric profiles. Similarly, green synthetic routes have produced thieno[3,2-c]pyrans with hydroxy and amino groups, underscoring the versatility of these frameworks.
Research Landscape and Scientific Importance
The current research landscape emphasizes three key areas:
- Synthetic Innovation : Metal-free methodologies reduce costs and toxicity.
- Diversification : Late-stage functionalization enables rapid exploration of structure-activity relationships.
- Sustainability : Water-based reactions minimize organic solvent use.
Table 2: Recent Advances in Thieno[2,3-c]Pyridine Synthesis
| Method | Key Feature | Yield (%) | Reference |
|---|---|---|---|
| Triazole denitrogenation | Morpholine incorporation | 65–95 | |
| Aqueous-phase cyclization | Eco-friendly conditions | 70–90 |
Collaborations between academic and industrial researchers are accelerating the translation of these compounds into preclinical candidates, particularly for neurological and cardiovascular diseases.
Current Challenges in Thieno[2,3-c]Pyridine Research
Despite progress, several challenges persist:
- Synthetic Complexity : Multi-step routes for derivatives like ethyl 3-(morpholine-4-carbonyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate require optimization for scalability.
- Selectivity Issues : Competing reaction pathways during functionalization can lead to regioisomeric mixtures.
- Structural Characterization : Advanced techniques like X-ray crystallography are essential but underutilized for confirming novel derivatives.
Future efforts must prioritize computational modeling to predict optimal substitution patterns and streamline synthetic workflows.
Properties
IUPAC Name |
ethyl 3-(morpholine-4-carbonyl)-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O8S2/c1-2-38-26(33)29-8-7-20-21(17-29)39-24(22(20)25(32)28-9-13-36-14-10-28)27-23(31)18-3-5-19(6-4-18)40(34,35)30-11-15-37-16-12-30/h3-6H,2,7-17H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTWQWRYNYSUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(morpholine-4-carbonyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may influence its interaction with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₅H₁₉N₃O₄S
- IUPAC Name: this compound
This compound is characterized by the presence of a thieno[2,3-c]pyridine core, morpholine rings, and sulfonamide groups which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer progression or inflammation.
- Receptor Modulation: Interaction with certain receptors could modulate signaling pathways critical for cell proliferation and survival.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:
- Study on Tumor Cell Lines: A study demonstrated that derivatives of thieno[2,3-c]pyridine exhibited significant cytotoxic effects against various cancer cell lines such as PC-3 (prostate cancer) and HepG2 (hepatocellular carcinoma). The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .
Anti-inflammatory Effects
Research has indicated that compounds containing morpholine and sulfonamide moieties possess anti-inflammatory properties. For example:
- In Vivo Studies: Animal models treated with morpholine-based compounds showed reduced levels of pro-inflammatory cytokines and improved clinical scores in models of arthritis .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Observations :
- The thieno[2,3-c]pyridine core is shared among the target compound and compounds in , while uses a thieno[3,2-d]pyrimidine core with additional nitrogen atoms.
- The target compound’s 4-(morpholinosulfonyl)benzamido group distinguishes it from simpler analogs like , which lack sulfonamide functionality.
Physicochemical Properties
Key Observations :
- The target compound’s sulfonamide group likely increases acidity compared to , which has a pKa of ~0.53.
- Higher molecular weight and polarity in the target compound may reduce aqueous solubility compared to .
Research Findings and Challenges
- Optimization Challenges : The compound’s high molecular weight and polarity may necessitate formulation adjustments to improve bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
